Technical Guide: Physical Properties of 1-Bromo-3,4-difluorobenzene-d3
Technical Guide: Physical Properties of 1-Bromo-3,4-difluorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-3,4-difluorobenzene-d3 (d3-1B34DFB), a deuterated isotopologue of 1-Bromo-3,4-difluorobenzene. This compound is of significant interest in pharmaceutical and agrochemical research, primarily as an internal standard in analytical studies and as a tracer in metabolic and pharmacokinetic investigations.[1] The strategic placement of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an invaluable tool in drug development.
Core Physical Characteristics
The physical properties of 1-Bromo-3,4-difluorobenzene-d3 are closely related to its non-deuterated analogue. The introduction of deuterium atoms primarily affects the molecular weight and can have subtle effects on other physical constants. Below is a compilation of available data for both compounds to facilitate comparison.
Data Presentation: Physical Properties
| Property | 1-Bromo-3,4-difluorobenzene | 1-Bromo-3,4-difluorobenzene-d3 | Data Type |
| CAS Number | 348-61-8 | 1219799-14-0 | - |
| Molecular Formula | C₆H₃BrF₂ | C₆D₃BrF₂ | - |
| Molecular Weight | 192.99 g/mol [2][3] | 196.01 g/mol (Computed)[4] | Experimental / Computed |
| Appearance | Clear colorless to pale yellow liquid[2][3][5] | Not specified | - |
| Melting Point | -4 °C[2][3][5] | Not specified | Experimental |
| Boiling Point | 150-151 °C[5][6] | 150.5 °C (at 760 mmHg) | Experimental / Not specified |
| Density | 1.707 g/mL at 25 °C[5][6] | 1.7 g/cm³ | Experimental / Not specified |
| Refractive Index | n20/D 1.505[5][6] | 1.507 | Experimental / Not specified |
| Flash Point | 92 °F[2][5] | 33.3 °C | Experimental / Not specified |
| Water Solubility | Insoluble[2][5] | Not specified | Experimental |
| Vapor Pressure | 4.88 mmHg at 25°C[5] | 4.9 mmHg at 25°C | Experimental / Not specified |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the characterization and application of 1-Bromo-3,4-difluorobenzene-d3.
1. Melting Point Determination (Capillary Method): A small, purified sample of the compound would be introduced into a capillary tube. The tube is then placed in a melting point apparatus and heated slowly. The temperature range over which the solid melts to a liquid is recorded as the melting point. Given its low melting point of -4 °C, this would be performed using a cryostat or a specialized low-temperature apparatus.
2. Boiling Point Determination (Distillation Method): The boiling point is typically determined by simple distillation at atmospheric pressure. The compound is heated in a distillation flask, and the temperature at which the vapor and liquid phases are in equilibrium is recorded. For accuracy, the atmospheric pressure should be noted and the boiling point corrected to standard pressure if necessary.
3. Density Measurement (Pycnometer Method): A pycnometer, a flask with a precise volume, is weighed empty and then weighed again when filled with the sample liquid at a specific temperature (e.g., 25 °C). The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
4. Refractive Index Measurement (Refractometer): A few drops of the liquid are placed on the prism of an Abbé refractometer. The instrument is calibrated, and the refractive index is read directly from the scale at a specified temperature (typically 20 °C) and wavelength (usually the sodium D-line).
Role in Research and Development
1-Bromo-3,4-difluorobenzene and its deuterated analogue are not typically involved in direct biological signaling pathways. Instead, their utility lies in their role as versatile chemical intermediates.[6][7] The presence of bromo and fluoro substituents allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][6]
The deuterated form is particularly crucial in drug metabolism and pharmacokinetic (DMPK) studies. The workflow below illustrates its role in a typical drug development context.
Application in DMPK Studies
Caption: Use of 1-Bromo-3,4-difluorobenzene-d3 as a starting material for labeled compounds in DMPK studies.
In this workflow, 1-Bromo-3,4-difluorobenzene-d3 serves as a key starting material for the synthesis of a deuterated version of a drug candidate (labeled API). This labeled compound is then used in preclinical or clinical studies to trace its absorption, distribution, metabolism, and excretion (ADME) profile using mass spectrometry-based techniques. The deuterium label provides a clear signal, allowing for precise quantification and differentiation from endogenous molecules.
References
- 1. 1-Bromo-3,4-difluorobenzene-d3 | CAS#:1219799-14-0 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Bromo-3,5-difluorobenzene-d3 | C6H3BrF2 | CID 131708597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. innospk.com [innospk.com]
- 7. guidechem.com [guidechem.com]
